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molecular formula C6H3ClF2N2O B8528936 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro-

3-Pyridinecarboxamide, 2-chloro-5,6-difluoro-

Cat. No. B8528936
M. Wt: 192.55 g/mol
InChI Key: JBLHYAFLUQSWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056873B2

Procedure details

To a mixture of 2-chloro-5,6-difluoronicotinonitrile (89.66 g, 514 mmol), acetamide (66.8 g, 1130 mmol), THF (337.5 mL), and water (113 mL) was added palladium(II) chloride (1.822 g, 10.27 mmol) with stirring. The reaction mixture was stirred at 60° C. for 18 hours under a nitrogen atmosphere. The reaction mixture was subsequently cooled to room temperature and was added to a stirred mixture of EtOAc (900 mL), hexane (90 mL) and water (180 mL). The layers were allowed to separate and the aqueous layer was removed. The organic layer was washed with water (180 mL) and concentrated on a rotary evaporator at 29° C. to afford an oil that solidified. The solid was suspended in hexanes (270 mL) and filtered after 1 hour. The flask was rinsed forward with hexanes (50 mL). The filter cake was washed with additional hexanes (20 mL) and dried in a vacuum oven at 40° C. to give the title compound as a light tan solid (82.21 g, 83%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.93 (s br, 1H), 8.10 (s br, 1H), 8.32-8.37 (m 1H).
Quantity
89.66 g
Type
reactant
Reaction Step One
Quantity
66.8 g
Type
reactant
Reaction Step One
Name
Quantity
337.5 mL
Type
reactant
Reaction Step One
Name
Quantity
113 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
270 mL
Type
solvent
Reaction Step Two
Name
palladium(II) chloride
Quantity
1.822 g
Type
catalyst
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].C(N)(=[O:14])C.C1COCC1>[Pd](Cl)Cl.O.CCCCCC.CCOC(C)=O>[Cl:1][C:2]1[N:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]([NH2:5])=[O:14]

Inputs

Step One
Name
Quantity
89.66 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C(=N1)F)F
Name
Quantity
66.8 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
337.5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
113 mL
Type
solvent
Smiles
O
Step Two
Name
hexanes
Quantity
270 mL
Type
solvent
Smiles
Step Three
Name
palladium(II) chloride
Quantity
1.822 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Four
Name
Quantity
180 mL
Type
solvent
Smiles
O
Name
Quantity
90 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
900 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 60° C. for 18 hours under a nitrogen atmosphere
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
WASH
Type
WASH
Details
The organic layer was washed with water (180 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator at 29° C.
CUSTOM
Type
CUSTOM
Details
to afford an oil that solidified
FILTRATION
Type
FILTRATION
Details
filtered after 1 hour
Duration
1 h
WASH
Type
WASH
Details
The flask was rinsed forward with hexanes (50 mL)
WASH
Type
WASH
Details
The filter cake was washed with additional hexanes (20 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)N)C=C(C(=N1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 82.21 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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